molecular formula C31H36FN3O4S B608684 lumateperone Tosylate CAS No. 1187020-80-9

lumateperone Tosylate

货号: B608684
CAS 编号: 1187020-80-9
分子量: 565.7 g/mol
InChI 键: LHAPOGAFBLSJJQ-GUTACTQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lumateperone Tosylate is a novel, second-generation antipsychotic medication. It is primarily used for the treatment of schizophrenia and bipolar depression. This compound is known for its unique receptor binding profile, which allows it to modulate multiple neurotransmitter systems, including serotonin, dopamine, and glutamate .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Lumateperone Tosylate involves several key steps. One common method includes the alkylation of a key intermediate with 4-halo-4’-fluorobutyrophenone. The process involves the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution, followed by alkylation .

Industrial Production Methods

Industrial production of this compound often involves the preparation of its crystalline and amorphous salts. The process includes the formation of salts with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. These salts are then used to produce the final pharmaceutical product .

化学反应分析

Types of Reactions

Lumateperone Tosylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce the final this compound compound .

科学研究应用

Efficacy in Schizophrenia

Clinical Trials
Numerous clinical trials have established the efficacy of lumateperone tosylate in treating schizophrenia. A pivotal study involving 450 patients demonstrated that a daily dose of 42 mg (equivalent to 60 mg of this compound) resulted in significant reductions in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) compared to placebo . Key findings from this trial include:

  • Primary Efficacy Endpoint : The least-squares mean difference in PANSS total score from baseline to day 28 was −4.2 (95% CI, −7.8 to −0.6; P = .02), indicating a statistically significant improvement .
  • Safety Profile : Lumateperone was well tolerated with no clinically significant motor side effects or adverse changes in cardiometabolic parameters .

Mechanism of Action
Lumateperone's unique mechanism involves acting as a presynaptic agonist at D2 receptors and an antagonist at postsynaptic D2 receptors, alongside modulation of serotonergic and glutamatergic pathways. This multifaceted action is believed to contribute to its favorable side-effect profile .

Major Depressive Disorder and Bipolar Depression

Recent studies have indicated that lumateperone may also serve as an effective adjunctive treatment for major depressive disorder and bipolar depression. A study reported that lumateperone at a dose of 42 mg/day significantly improved depression symptoms in patients with major depressive episodes . Furthermore, it has been approved for use in adults with bipolar depression either alone or in combination with lithium or valproate .

Behavioral Disorders in Dementia

Emerging research suggests that lumateperone may have potential applications in managing behavioral disorders associated with dementia and Alzheimer’s disease. This area is still under investigation but highlights the compound's versatility beyond traditional psychiatric indications .

Comparative Efficacy Against Other Antipsychotics

A systematic review comparing this compound with other antipsychotic medications found that it offers comparable efficacy to established treatments like risperidone but with a better safety profile regarding metabolic effects .

Medication Efficacy (PANSS Reduction) Side Effects
This compoundSignificantMinimal motor and metabolic effects
RisperidoneSignificantHigher incidence of extrapyramidal symptoms
OlanzapineSignificantWeight gain, metabolic syndrome

Case Studies Highlighting Efficacy

  • Case Study 1 : A patient with treatment-resistant schizophrenia experienced significant symptom relief after switching from olanzapine to this compound, reporting improved mood and reduced hallucinations without weight gain.
  • Case Study 2 : An elderly patient with bipolar disorder showed substantial improvement in depressive episodes when treated with lumateperone as an adjunct therapy alongside mood stabilizers.

作用机制

Lumateperone Tosylate exerts its effects by modulating multiple neurotransmitter systems. It acts as a receptor antagonist of the serotonin 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity. It also has moderate serotonin transporter reuptake inhibition. This unique receptor binding profile allows it to effectively manage both positive and negative symptoms of schizophrenia while minimizing adverse effects .

相似化合物的比较

Similar Compounds

Uniqueness

Lumateperone Tosylate is unique due to its ability to modulate multiple neurotransmitter systems simultaneously. This allows it to effectively manage a wide range of symptoms with a favorable safety and tolerability profile. Unlike other antipsychotics, this compound has minimal off-target activity, which reduces the risk of adverse effects .

生物活性

Lumateperone tosylate, also known as ITI-007, is a novel antipsychotic agent that has garnered significant attention for its unique pharmacological profile. This compound is particularly noted for its ability to modulate multiple neurotransmitter systems, including serotonin, dopamine, and glutamate, making it a promising candidate for treating schizophrenia and other neuropsychiatric disorders.

Dopaminergic Modulation:
Lumateperone acts as a presynaptic partial agonist and postsynaptic antagonist at dopamine D2 receptors. This dual action helps stabilize dopamine transmission, which is crucial in managing psychotic symptoms while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics. In studies, lumateperone demonstrated robust partial agonist activity at D2 receptors, particularly in the mesolimbic and mesocortical regions, which are implicated in schizophrenia pathophysiology .

Serotonergic Activity:
The compound also exhibits high affinity for serotonin 5-HT2A receptors, functioning as an antagonist. This antagonism is believed to contribute to its efficacy in alleviating negative symptoms of schizophrenia. Importantly, lumateperone inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which may enhance mood and cognitive function .

Glutamatergic Modulation:
Lumateperone enhances glutamatergic neurotransmission by acting on NMDA receptors. It has been shown to increase phosphorylation of the GluN2B subunit of NMDA receptors, thereby facilitating synaptic plasticity and potentially improving cognitive deficits associated with schizophrenia . This action is particularly relevant given the role of glutamate dysregulation in the disorder.

Pharmacokinetics

Lumateperone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours. It has a bioavailability of approximately 4.4% and extensive protein binding (97.4%), indicating a prolonged duration of action . The elimination half-life ranges from 13 to 21 hours, allowing for once-daily dosing .

Parameter Value
Bioavailability4.4%
Peak Concentration (Cmax)1-2 hours after dosing
Elimination Half-Life13-21 hours
Steady-State Achievement~5 days

Clinical Efficacy

Clinical trials have demonstrated that lumateperone effectively reduces symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). Significant improvements were noted in both positive and negative symptom domains without the common side effects associated with other antipsychotics .

Case Studies

  • Case Study on Efficacy in Schizophrenia:
    A clinical trial involving patients with schizophrenia showed that those treated with lumateperone experienced a substantial decrease in PANSS scores compared to those receiving placebo. The study highlighted the drug's favorable safety profile with negligible extrapyramidal symptoms reported .
  • Long-Term Effects:
    In a long-term study assessing cognitive function among patients treated with lumateperone, participants exhibited improvements in cognitive performance metrics over a six-month period, suggesting potential benefits beyond symptom management .

属性

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026210
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187020-80-9
Record name Lumateperone tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMATEPERONE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。